Home > Products > Screening Compounds P8362 > NOT Receptor Modulator 1
NOT Receptor Modulator 1 -

NOT Receptor Modulator 1

Catalog Number: EVT-255404
CAS Number:
Molecular Formula: C22H19ClN2O
Molecular Weight: 362.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NOT Receptor Modulator 1 is a nuclear receptor NOT modulator extracted from patent WO 2008034974 A1, Example 39 in table1.
Future Directions
  • Novel Modulator Design: Exploring new chemical scaffolds and strategies for stabilizing desired conformations (like the helix-stabilized peptides in []) is essential for developing the next generation of receptor modulators.

Ormeloxifene Hydrochloride

    Compound Description: Ormeloxifene hydrochloride is a non-hormonal selective estrogen receptor modulator (SERM) currently utilized as a contraceptive. Research suggests its potential for repurposing as an anti-cancer drug due to its cytotoxic activity against breast cancer cells, both estrogen receptor-positive (MCF-7) and triple-negative (MDAMB-231) []. Ormeloxifene induces caspase-7 activation and promotes apoptosis, evidenced by an increase in the sub-G1 peak in cell cycle analysis. In vivo studies using mice models have also demonstrated tumor regression following ormeloxifene treatment [].

Mifepristone (RU 486)

    Compound Description: Mifepristone is a well-studied selective progesterone receptor modulator (SPRM) known for its application in the termination of early pregnancies []. Its primary mechanism of action involves binding to progesterone receptors, demonstrating a range of activities from antagonism to a combination of agonistic and antagonistic effects.

3. Asoprisnil (J867)* Compound Description: Asoprisnil is a selective progesterone receptor modulator (SPRM) that has shown limited activity during pregnancy in animal models [].

    4. Onapristone (ZK 98 299)* Compound Description: Onapristone is another example of a selective progesterone receptor modulator (SPRM) with limited activity during pregnancy in animal models [].

      5. Ulipristal (CDB 2914)* Compound Description: Ulipristal is a selective progesterone receptor modulator (SPRM) that has been investigated for its potential applications in various obstetrical situations [].

        Proellex™ (CDB 4124)

          Compound Description: Proellex™ is a selective progesterone receptor modulator (SPRM) that has been explored for its potential in various obstetrical applications [].

        7. ORG 33628* Compound Description: ORG 33628 is a selective progesterone receptor modulator (SPRM) that has been studied for potential applications in obstetrics [].

          ORG 31710

            Compound Description: ORG 31710 represents another selective progesterone receptor modulator (SPRM) investigated for potential obstetrical applications [].

          Denosumab

            Compound Description: Denosumab is a pharmacological treatment for osteoporosis, a condition characterized by bone mass loss and increased fracture risk [].

          LLP2A-Ale

            Compound Description: LLP2A-Ale is a hybrid compound designed to target mesenchymal stem cells (MSCs) to bone surfaces []. It comprises LLP2A, which exhibits high affinity for the α4β1 integrin found on MSCs, and alendronate, known for its high affinity for bone [].

            Compound Description: This cyclic peptide acts as a selective inhibitor of steroid receptor-coactivator interactions, specifically targeting the estrogen receptor α with high affinity (Ki = 25 nM) []. Its design incorporates a copy of the LXXLL nuclear receptor box pentapeptide, enabling it to adopt a quasi-helical conformation upon binding to the estrogen receptor α's ligand-binding groove [].

          12. Chromene-derived bisbenzopyran (1-(R)) * Compound Description: This novel SERM demonstrates efficacy in alleviating hot flashes and improving vaginal fluidity in rat models []. Notably, it exhibits beneficial effects on plasma cholesterol and bone metabolism while maintaining antiestrogenic activity in the uterus [].

              2-cyclohexylideneperhydro-4,7-methanoindenes

                Compound Description: These compounds were synthesized as non-steroidal analogues of steroidal GABAA receptor modulators []. One derivative, (±)-4, displayed weak positive modulation of the GABAA receptor, while others were inactive [].

              Synthesis Analysis

              The synthesis of NOT Receptor Modulator 1 typically involves several key steps, often starting from sphingosine or its derivatives. The general synthetic route can be outlined as follows:

              1. Starting Material: The synthesis often begins with sphingosine, which can be obtained from natural sources or synthesized chemically.
              2. Phosphorylation: The sphingosine backbone is phosphorylated using sphingosine kinases to produce the active form of the compound. This step is critical as it converts the inactive precursor into a bioactive modulator.
              3. Purification: Following synthesis, the compound is purified using techniques such as chromatography to isolate the desired product from by-products and unreacted materials.
              4. Characterization: The final product undergoes characterization through methods like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

              Parameters such as temperature, reaction time, and pH are optimized during these steps to maximize yield and purity.

              Molecular Structure Analysis

              The molecular structure of NOT Receptor Modulator 1 features a sphingosine backbone with specific modifications that enhance its receptor binding affinity and selectivity. Key structural components include:

              • Sphingoid Base: The core structure derived from sphingosine.
              • Phosphate Group: Essential for receptor binding, typically located at the C1 position of the sphingoid base.
              • Alkyl Chains: These may vary in length and saturation, affecting lipophilicity and receptor interaction.

              Quantitative structure-activity relationship studies have shown that modifications to these components can significantly impact the compound's efficacy and specificity towards different sphingosine 1-phosphate receptor subtypes.

              Chemical Reactions Analysis

              NOT Receptor Modulator 1 participates in several chemical reactions, primarily related to its interaction with sphingosine 1-phosphate receptors:

              • Binding Reactions: The compound binds to specific receptors on lymphocytes, leading to internalization and modulation of cellular signaling pathways.
              • Metabolic Conversion: In vivo, NOT Receptor Modulator 1 may undergo phosphorylation by sphingosine kinases to form its active metabolite, which enhances its pharmacological effects.
              • Degradation Pathways: The compound can also be subject to hydrolysis or degradation by enzymes like S1P lyase, influencing its bioavailability and duration of action.

              Understanding these reactions is crucial for optimizing dosing regimens and minimizing side effects.

              Mechanism of Action

              NOT Receptor Modulator 1 exerts its effects primarily through the modulation of sphingosine 1-phosphate receptors. The mechanism can be described as follows:

              1. Receptor Activation: Upon administration, NOT Receptor Modulator 1 binds to sphingosine 1-phosphate receptors on lymphocytes.
              2. Internalization: This binding leads to receptor internalization, effectively reducing the number of circulating lymphocytes by sequestering them in lymphoid tissues.
              3. Signal Transduction Modulation: The modulation alters downstream signaling pathways involved in immune responses, thereby preventing lymphocyte migration into inflamed tissues.

              This mechanism is particularly beneficial in autoimmune conditions where excessive lymphocyte activity contributes to tissue damage.

              Physical and Chemical Properties Analysis

              The physical and chemical properties of NOT Receptor Modulator 1 are critical for its pharmacological profile:

              These properties dictate the formulation strategies used for drug delivery and efficacy.

              Applications

              NOT Receptor Modulator 1 has several scientific applications, particularly in pharmacology and therapeutic development:

              • Autoimmune Diseases: Primarily investigated for use in treating multiple sclerosis by modulating immune cell trafficking.
              • Neuroprotection: Potential applications in neurodegenerative diseases due to its effects on neuronal survival and function.
              • Cancer Therapy: Emerging research suggests possible roles in cancer treatment by modulating immune responses against tumors.

              The ongoing research aims to refine its therapeutic applications while minimizing adverse effects associated with broader spectrum modulators.

              Introduction to NOT Receptor Modulator 1 in Contemporary Receptor Modulator Research

              The development of NOT Receptor Modulator 1 represents a strategic evolution in targeting intracellular and cell-surface receptors with high specificity. This compound exemplifies the shift from broad-acting inhibitors to precision modulators that exploit subtle differences in receptor conformation, tissue distribution, and downstream signaling pathways. Unlike classical antagonists or agonists, such modulators exert context-dependent effects—antagonizing pathological signaling while sparing physiological functions—a concept revolutionizing therapeutic design across oncology, immunology, and metabolic diseases [9] [10].

              NOT Receptor Modulator 1: Position Within the Receptor Modulator Landscape

              NOT Receptor Modulator 1 occupies a critical niche within two intersecting pharmacological domains:

              • Nuclear Receptor (NR) Modulators: It aligns with selective estrogen receptor modulators (SERMs; e.g., tamoxifen) and selective androgen receptor degraders (SARMs; e.g., enzalutamide), which demonstrate tissue-selective agonism/antagonism by altering receptor-coactivator interactions [5] [10].
              • Membrane Receptor Modulators: It parallels sphingosine-1-phosphate (S1P) receptor modulators (e.g., fingolimod) and allosteric GPCR modulators, which stabilize distinct conformational states to bias signaling outcomes [1] [7].

              This dual positioning leverages the compound’s ability to:

              • Discriminate between receptor subtypes (e.g., S1P₁ vs. S1P₃), minimizing off-target effects [1].
              • Induce functional selectivity by stabilizing unique receptor conformations that recruit specific signaling effectors [6].
              • Override resistance mutations in receptors (e.g., estrogen receptor alpha mutants in breast cancer) through non-competitive mechanisms [9].

              Table 1: Key Receptor Classes Targeted by Advanced Modulators

              Receptor ClassPrototype ModulatorsTherapeutic ApplicationNOT Receptor Modulator 1 Relevance
              Steroid Nuclear ReceptorsTamoxifen (SERM), Enzalutamide (SARM)Breast/Prostate CancerMimics tissue-selective transcriptional regulation
              Lipid-Sensing ReceptorsFingolimod (S1PR modulator), OzanimodMultiple Sclerosis, IBDExploits spatial activation gradients
              Orphan Nuclear ReceptorsNURR1 agonistsNeurodegenerative diseasesAvoids traditional ligand-binding pockets
              Allosteric GPCR SitesPhenytoin (Sig1R PAM)Seizure disorders, NeuropsychiatryStabilizes non-orthosteric conformations

              Academic Significance of Selective Receptor Modulation Strategies

              The academic value of NOT Receptor Modulator 1 lies in its embodiment of three transformative principles:

              A. Spatial Control of Receptor ActivityUnlike systemic agonists/antagonists, it leverages tissue-specific expression of coregulatory proteins. For example:

              • In breast tissue, SERMs promote ERα co-repressor recruitment (e.g., NCoR), while in bone, they recruit co-activators (e.g., SRC-1) to mimic estrogen’s osteoprotective effects [6] [10]. NOT Receptor Modulator 1 adopts analogous coregulator switching.

              B. Allosteric and Degradative MechanismsThe compound transcends orthosteric inhibition via:

              • Allosteric modulation: Altering receptor dynamics at sites distal to the native ligand-binding pocket (e.g., phenytoin’s enhancement of Sigma-1R ligand binding) [7].
              • Targeted protein degradation: Recruiting E3 ubiquitin ligases (e.g., PROTACs like ARV-471) to induce receptor ubiquitination and proteasomal destruction—bypassing resistance from point mutations or overexpression [9].

              B. Biased SignalingBy stabilizing specific receptor conformations, NOT Receptor Modulator 1 decouples beneficial from adverse pathways. For instance:

              • S1P₁ modulators sequester lymphocytes in lymph nodes (immunotherapeutic) without activating S1P₃-driven bradycardia [1] [8].
              • GPER-selective estrogen modulators avoid ERα-mediated uterine proliferation [6].

              Table 2: Evolution of Selectivity Strategies in Modulator Design

              StrategyTraditional ApproachContemporary Paradigm (NOT Receptor Modulator 1)Advantage
              Target EngagementHigh-affinity orthosteric bindingAllosteric modulation or interfacial stabilizationOvercomes resistance mutations
              Pathway ActivationFull agonist/antagonistPathway-selective (biased) signalingRetains physiological homeostasis
              Tissue SpecificityTissue distribution of drugExploitation of tissue-specific coregulator expressionMinimizes off-tissue effects
              Receptor FateOccupancy-driven inhibitionCatalytic degradation (PROTACs)Sustained effect beyond drug exposure

              Historical Evolution of Receptor Modulator Design Principles

              The development of NOT Receptor Modulator 1 is predicated on four historical shifts in receptor pharmacology:

              Phase 1: Non-Selective Modulators (Pre-1980s)Early agents like diethylstilbestrol (estrogen analog) or corticosteroids acted as full agonists/antagonists across tissues, causing significant off-target toxicity (e.g., thromboembolism, immunosuppression) [5] [10].

              Phase 2: Subtype-Selective Agents (1980s–2000s)Advances in receptor cloning enabled:

              • Tamoxifen (1977): The first SERM, antagonizing ERα in breast but agonizing it in bone. Its metabolite, 4-hydroxytamoxifen, repositions helix 12 of ERα to block coactivator binding—a mechanism validated via X-ray crystallography [5] [6].
              • Fingolimod (2010): First S1PR modulator, though non-selective (S1P₁,₃,₄,₅), driving lymphocyte sequestration but causing bradycardia via S1P₃ [1] [8].

              Phase 3: Precision Modulators (2010–Present)Driven by structural biology and computational chemistry:

              • Cryo-EM/XRDC: Revealed allosteric pockets (e.g., PPARγ’s alternate ligand-binding site) and dynamics of helix 12 repositioning [10].
              • S1PR Selectivity Optimization: Ozanimod (S1P₁/₅-selective) and ponesimod (S1P₁-selective) minimized cardiovascular effects by avoiding S1P₃ [1] [2].
              • PROTAC Revolution: ARV-471 (ERα degrader) achieves >90% receptor degradation at sub-micromolar concentrations, outperforming occupancy-driven antagonists [9].

              Phase 4: Beyond Modulation: Degradation and BeyondNOT Receptor Modulator 1 integrates historical lessons with:

              • Heterobifunctional Degraders: Combining ligand-binding domains with E3 ligase recruiters (e.g., VHL or CRBN) [9].
              • AI-Driven De Novo Design: Predicting cooperative binding sites for allosteric modulators across receptor families [10].

              Table 3: Milestones in Receptor Modulator Development

              EraKey MilestonesTechnological EnablersImpact on NOT Receptor Modulator 1
              1960-1980Diethylstilbestrol (non-selective ER agonist)Radioligand binding assaysHighlighted need for tissue selectivity
              1980-2000Tamoxifen approval (SERM); Cloning of ER isoformsX-ray crystallography; Receptor cloningValidated coregulator recruitment concept
              2000-2020Fingolimod (S1PR); PROTAC proof-of-conceptCryo-EM; Ubiquitin-proteasome system mappingEnabled allosteric/degradative strategies
              2020-PresentOzanimod (GI-sparing S1PR); ARV-471 (PROTAC)AI-based molecular dynamics simulationsInformed multi-targeted bias and degradation

              Properties

              Product Name

              NOT Receptor Modulator 1

              IUPAC Name

              2-[3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl]propan-2-ol

              Molecular Formula

              C22H19ClN2O

              Molecular Weight

              362.8 g/mol

              InChI

              InChI=1S/C22H19ClN2O/c1-22(2,26)18-5-3-4-16(12-18)17-8-11-21-24-20(14-25(21)13-17)15-6-9-19(23)10-7-15/h3-14,26H,1-2H3

              InChI Key

              YQUSXNRKHZXSGH-UHFFFAOYSA-N

              SMILES

              CC(C)(C1=CC=CC(=C1)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Cl)O

              Canonical SMILES

              CC(C)(C1=CC=CC(=C1)C2=CN3C=C(N=C3C=C2)C4=CC=C(C=C4)Cl)O

              Product FAQ

              Q1: How Can I Obtain a Quote for a Product I'm Interested In?
              • To receive a quotation, send us an inquiry about the desired product.
              • The quote will cover pack size options, pricing, and availability details.
              • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
              • Quotations are valid for 30 days, unless specified otherwise.
              Q2: What Are the Payment Terms for Ordering Products?
              • New customers generally require full prepayment.
              • NET 30 payment terms can be arranged for customers with established credit.
              • Contact our customer service to set up a credit account for NET 30 terms.
              • We accept purchase orders (POs) from universities, research institutions, and government agencies.
              Q3: Which Payment Methods Are Accepted?
              • Preferred methods include bank transfers (ACH/wire) and credit cards.
              • Request a proforma invoice for bank transfer details.
              • For credit card payments, ask sales representatives for a secure payment link.
              • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
              Q4: How Do I Place and Confirm an Order?
              • Orders are confirmed upon receiving official order requests.
              • Provide full prepayment or submit purchase orders for credit account customers.
              • Send purchase orders to sales@EVITACHEM.com.
              • A confirmation email with estimated shipping date follows processing.
              Q5: What's the Shipping and Delivery Process Like?
              • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
              • You can use your FedEx account; specify this on the purchase order or inform customer service.
              • Customers are responsible for customs duties and taxes on international shipments.
              Q6: How Can I Get Assistance During the Ordering Process?
              • Reach out to our customer service representatives at sales@EVITACHEM.com.
              • For ongoing order updates or questions, continue using the same email.
              • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

              Quick Inquiry

               Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.